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Compound of Interest

Compound Name: 4-(2-Bromoethyl)phenol

Cat. No.: B083804

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility
characteristics of 4-(2-Bromoethyl)phenol in common organic solvents. Due to the limited
availability of specific quantitative solubility data in public literature, this document extrapolates
expected solubility trends based on the physicochemical properties of 4-(2-
Bromoethyl)phenol and the known behavior of structurally similar brominated and phenolic
compounds. Furthermore, this guide details a standard experimental protocol for the precise
determination of its solubility, empowering researchers to generate accurate data for
applications in synthesis, formulation, and quality control.

Introduction

4-(2-Bromoethyl)phenol, a substituted aromatic compound, is a valuable intermediate in
organic synthesis, particularly in the development of pharmaceuticals and other bioactive
molecules. A fundamental understanding of its solubility in various organic solvents is critical for
its effective use in reaction media, purification processes such as crystallization, and the
formulation of final products. This document serves as a key resource for chemists and
formulation scientists by providing an in-depth analysis of its expected solubility profile and the
methodologies to quantify it.

Physicochemical Properties of 4-(2-
Bromoethyl)phenol
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A summary of the key physicochemical properties of 4-(2-Bromoethyl)phenol is presented in
Table 1. These properties, particularly its melting point and molecular structure, provide
foundational knowledge for predicting its solubility behavior.

Property Value Reference
Molecular Formula CsHoBrO [1112]131[4]
Molecular Weight 201.06 g/mol [11121[3]
Melting Point 88-92 °C [1][3]
Boiling Point 276.5 + 15.0 °C at 760 Torr [1]

Density 1.501 + 0.06 g/cm3 [1][5]

pKa 9.91 + 0.15 (Predicted) [1]

Expected Solubility Profile

While specific quantitative solubility data for 4-(2-Bromoethyl)phenol is not readily available in
the literature, a qualitative solubility profile can be predicted based on its chemical structure
and the known solubility of related compounds like bromophenols and other phenolic
compounds.[6][7] The presence of a polar hydroxyl group suggests solubility in polar solvents,
while the brominated aromatic ring imparts some nonpolar character, allowing for solubility in
less polar organic solvents.

Table 2: Expected Qualitative Solubility of 4-(2-Bromoethyl)phenol in Common Organic
Solvents
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Solvent Class

Solvent Example

Expected Solubility

Rationale

Alcohols

Methanol, Ethanol

High

The hydroxyl group of
the phenol can form
hydrogen bonds with
the alcohol's hydroxyl
group, facilitating
dissolution. Phenolic
compounds generally
show good solubility in

polar protic solvents.

[6]18]

Ketones

Acetone

High

Acetone can act as a
hydrogen bond
acceptor for the
phenolic hydroxyl
group. Nitrophenols,
which share structural
similarities, are very

soluble in acetone.[6]

Esters

Ethyl Acetate

Moderate to High

Ethyl acetate is a
moderately polar
solvent that is
expected to be
effective due to its
ability to engage in
dipole-dipole
interactions and act as
a hydrogen bond

acceptor.[6]

Ethers

Diethyl Ether,

Tetrahydrofuran (THF)

Moderate to High

Ethers are good
solvents for many
organic solids. 4-
Bromophenol is

soluble in ether.[7]
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Halogenated Solvents

Dichloromethane, )
Moderate to High
Chloroform

These solvents are
effective for a wide
range of organic
compounds. 4-
Bromophenol is

soluble in chloroform.

[7]

Aromatic

Hydrocarbons

Toluene, Benzene Low to Moderate

The aromatic ring of
4-(2-
bromoethyl)phenol will
have favorable
interactions with
aromatic solvents, but
the polar hydroxyl
group may limit high
solubility.

Aliphatic

Hydrocarbons

Hexane, Heptane Low

As nonpolar solvents,
alkanes are generally
poor solvents for polar
compounds like

phenols.

Water

Water Low

The presence of the
larger, nonpolar
bromoethylphenyl
group is expected to
significantly limit its
solubility in water,
despite the presence

of a hydroxyl group.[6]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental

methodology is essential. The isothermal shake-flask method is a widely accepted and robust

technique for determining the solubility of solid compounds in liquids.[9][10]
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Principle

An excess amount of the solid solute, 4-(2-Bromoethyl)phenol, is equilibrated with the solvent
of interest at a constant temperature. The concentration of the solute in the saturated solution
is then determined gravimetrically after the removal of the solvent.

Materials and Equipment
¢ 4-(2-Bromoethyl)phenol (high purity)

o Selected organic solvents (analytical grade)

» Thermostatic shaker bath or incubator

e Analytical balance (+ 0.0001 g)

¢ Glass vials with screw caps

o Syringes and syringe filters (e.g., 0.45 um PTFE)
e Volumetric flasks and pipettes

» Drying oven or vacuum desiccator

Experimental Workflow

The general workflow for the isothermal shake-flask method is depicted in the diagram below.
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Figure 1: Isothermal Shake-Flask Solubility Determination Workflow
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Caption: Isothermal Shake-Flask Solubility Determination Workflow.
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Detailed Procedure

Preparation: Add an excess amount of 4-(2-Bromoethyl)phenol to a series of glass vials.
The presence of undissolved solid at the end of the experiment is crucial to ensure
saturation.

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the
desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a predetermined
period (typically 24 to 72 hours), which should be established by kinetic studies to ensure
equilibrium is reached.

Sampling: After equilibration, stop the agitation and allow the vials to rest in the thermostatic
bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a
particle filter. To avoid premature crystallization, the syringe and filter should be pre-
equilibrated at the experimental temperature.

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed vial. Record
the total mass of the vial and the solution.

Solvent Evaporation: Carefully evaporate the solvent from the vial using a gentle stream of
nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that does
not cause decomposition of the solute.

Final Weighing: Once the solute is completely dry, reweigh the vial. The difference in mass
corresponds to the mass of dissolved 4-(2-Bromoethyl)phenol.

Calculation: The solubility can then be calculated and expressed in various units, such as
grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or molarity.

Conclusion

While quantitative experimental data on the solubility of 4-(2-Bromoethyl)phenol in common

organic solvents is sparse, its molecular structure allows for reliable qualitative predictions. It is
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expected to be highly soluble in polar protic and aprotic solvents and moderately soluble in less
polar solvents. For applications requiring precise solubility values, the detailed isothermal
shake-flask method provided in this guide offers a robust and accurate approach for
experimental determination. The generation of such data is a critical step for the successful
application of 4-(2-Bromoethyl)phenol in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. chembk.com [chembk.com]

. 4-(2-Bromoethyl)phenol | CBHIBrO | CID 84221 - PubChem [pubchem.ncbi.nlm.nih.gov]
. 4-(2-BROMOETHYL)PHENOL | 14140-15-9 [chemicalbook.com]

. 4-(2-Bromoethyl)phenol | CymitQuimica [cymitquimica.com]

. echemi.com [echemi.com]

. benchchem.com [benchchem.com]

. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

. researchgate.net [researchgate.net]

°
(o] [00] ~ » ol EEN w N =

. researchgate.net [researchgate.net]
e 10. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Solubility of 4-(2-Bromoethyl)phenol in Common
Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b083804#solubility-of-4-2-bromoethyl-phenol-in-
common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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